molecular formula C8H9BrO2S B13532797 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid

2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B13532797
M. Wt: 249.13 g/mol
InChI Key: HQIVSKRHZWDVLU-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a bromine atom attached to the thiophene ring and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable reagent to form the desired product . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst such as palladium(0) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid may involve large-scale bromination reactions followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield monosubstituted and bisubstituted products with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a brominated thiophene ring and a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-3-5(9)4-12-6/h3-4H,1-2H3,(H,10,11)

InChI Key

HQIVSKRHZWDVLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CS1)Br)C(=O)O

Origin of Product

United States

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